molecular formula C19H18BrNO4 B277600 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B277600
M. Wt: 404.3 g/mol
InChI Key: CYOZRWFKHMNLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as BRD7929, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have promising results in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one inhibits the activity of BRD4 by binding to a specific pocket on the protein. This binding prevents BRD4 from interacting with other proteins and inhibits its ability to regulate gene expression. This leads to a decrease in the expression of genes that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have anti-tumor effects in preclinical studies. It has been shown to inhibit the growth of cancer cells and induce cell death in a variety of cancer cell lines. Additionally, 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of tumors in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. Additionally, 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have high potency and selectivity for BRD4, which makes it a useful tool for studying the role of BRD4 in cancer.
One limitation of using 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is that it has not yet been tested in clinical trials. Therefore, its safety and efficacy in humans are not yet known. Additionally, 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one may have off-target effects on other proteins, which could complicate its use in lab experiments.

Future Directions

There are several potential future directions for research on 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its anti-tumor effects in preclinical studies, particularly in combination with other cancer therapies. Another direction is to study its effects on other diseases that involve dysregulation of gene expression, such as inflammatory diseases and neurological disorders. Finally, clinical trials should be conducted to determine the safety and efficacy of 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in humans.

Synthesis Methods

The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been described in a scientific publication by the National Institutes of Health. The method involves a series of chemical reactions starting with commercially available starting materials. The final product is purified using column chromatography to obtain a pure compound with high yield.

Scientific Research Applications

5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in cancer treatment. Specifically, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. Inhibition of BRD4 has been shown to have anti-tumor effects in preclinical studies.

properties

Product Name

5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H18BrNO4

Molecular Weight

404.3 g/mol

IUPAC Name

5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C19H18BrNO4/c1-3-21-15-9-8-12(20)10-14(15)19(24,18(21)23)11-16(22)13-6-4-5-7-17(13)25-2/h4-10,24H,3,11H2,1-2H3

InChI Key

CYOZRWFKHMNLDB-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3OC)O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.